

# How to control for vehicle effects when using JNJ-61803534 in vivo

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## Compound of Interest

Compound Name: JNJ-61803534

Cat. No.: B10854626

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## Technical Support Center: JNJ-61803534 In Vivo Studies

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo use of **JNJ-61803534**, a potent and orally active ROR $\gamma$ t inverse agonist. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges, with a focus on controlling for vehicle effects to ensure the generation of robust and reliable data.

## Frequently Asked Questions (FAQs)

Q1: What is **JNJ-61803534** and what is its mechanism of action?

**JNJ-61803534** is a small molecule inhibitor that acts as an inverse agonist of the Retinoid-related Orphan Receptor gamma t (ROR $\gamma$ t). ROR $\gamma$ t is a master transcription factor crucial for the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A). By inhibiting ROR $\gamma$ t, **JNJ-61803534** effectively suppresses the IL-23/IL-17 inflammatory axis, giving it potent anti-inflammatory properties.<sup>[1][2][3]</sup>

Q2: What are the common in vivo applications of **JNJ-61803534**?

**JNJ-61803534** has been evaluated in various preclinical models of autoimmune and inflammatory diseases. A prominent application is in the mouse collagen-induced arthritis (CIA)

model, which shares pathological features with human rheumatoid arthritis.[2][4] It has also shown efficacy in a mouse model of imiquimod-induced psoriasis.[2][4]

Q3: What are the recommended vehicles for in vivo administration of **JNJ-61803534**?

Due to its hydrophobic nature, **JNJ-61803534** requires a specific vehicle for in vivo administration. Two commonly reported formulations for oral gavage are:

- A multi-component aqueous-based vehicle: A typical formulation consists of 10% Dimethyl Sulfoxide (DMSO), 40% Polyethylene Glycol 300 (PEG300), 5% Polysorbate 80 (Tween-80), and 45% saline.
- An oil-based vehicle: A simpler formulation of 10% DMSO in corn oil has also been used.

The choice of vehicle can depend on the experimental design, the required dose volume, and the specific animal model.

## Troubleshooting Guide: Controlling for Vehicle Effects

Q4: Why is it critical to control for vehicle effects when using **JNJ-61803534**?

The vehicle, the substance used to dissolve and administer a drug, can have its own biological effects. These effects can confound the experimental results, making it difficult to distinguish between the activity of the drug and the activity of the vehicle itself. This is particularly important for an anti-inflammatory agent like **JNJ-61803534**, as some vehicle components can also modulate the immune system.

Q5: What are the potential confounding effects of common vehicle components?

Both aqueous-based and oil-based vehicles for **JNJ-61803534** contain components with known biological activities. It is crucial to be aware of these to design appropriate controls.

Vehicle Component	Potential Confounding Effects	Animal Model Considerations
Dimethyl Sulfoxide (DMSO)	- Anti-inflammatory and analgesic properties, which could mask or enhance the effects of JNJ-61803534. - Can cause local irritation at high concentrations.	Effects can be route-dependent (oral vs. local administration).
Corn Oil	- Can modulate the gut microbiome and immune responses in mice. - May alter the expression of genes related to intestinal permeability and inflammation. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a>	Effects can be species-specific, with mice showing more significant responses than rats. <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Polyethylene Glycol (PEG300)	Generally considered inert, but high concentrations may have some biological effects.	Well-tolerated in most common preclinical models.
Polysorbate 80 (Tween-80)	Can cause irritation at high concentrations.	Generally used at low percentages in formulations.

Q6: How can I minimize and control for vehicle-induced effects in my experiments?

The most effective way to control for vehicle effects is to include a vehicle control group in your experimental design. This group receives the exact same vehicle formulation, at the same volume and by the same route of administration as the drug-treated groups, but without the active compound (**JNJ-61803534**).

## Experimental Protocols

Detailed Protocol: Oral Gavage Administration of **JNJ-61803534** in a Mouse Collagen-Induced Arthritis (CIA) Model

This protocol provides a general framework. Specific details may need to be optimized for your laboratory conditions and animal strain.

Materials:

- **JNJ-61803534**
- Vehicle components: DMSO, PEG300, Tween-80, sterile saline
- Sterile microcentrifuge tubes
- Vortex mixer
- Oral gavage needles (20-22 gauge, with a ball tip)
- 1 mL syringes
- Male DBA/1 mice (8-10 weeks old)
- Bovine type II collagen
- Complete Freund's Adjuvant (CFA)

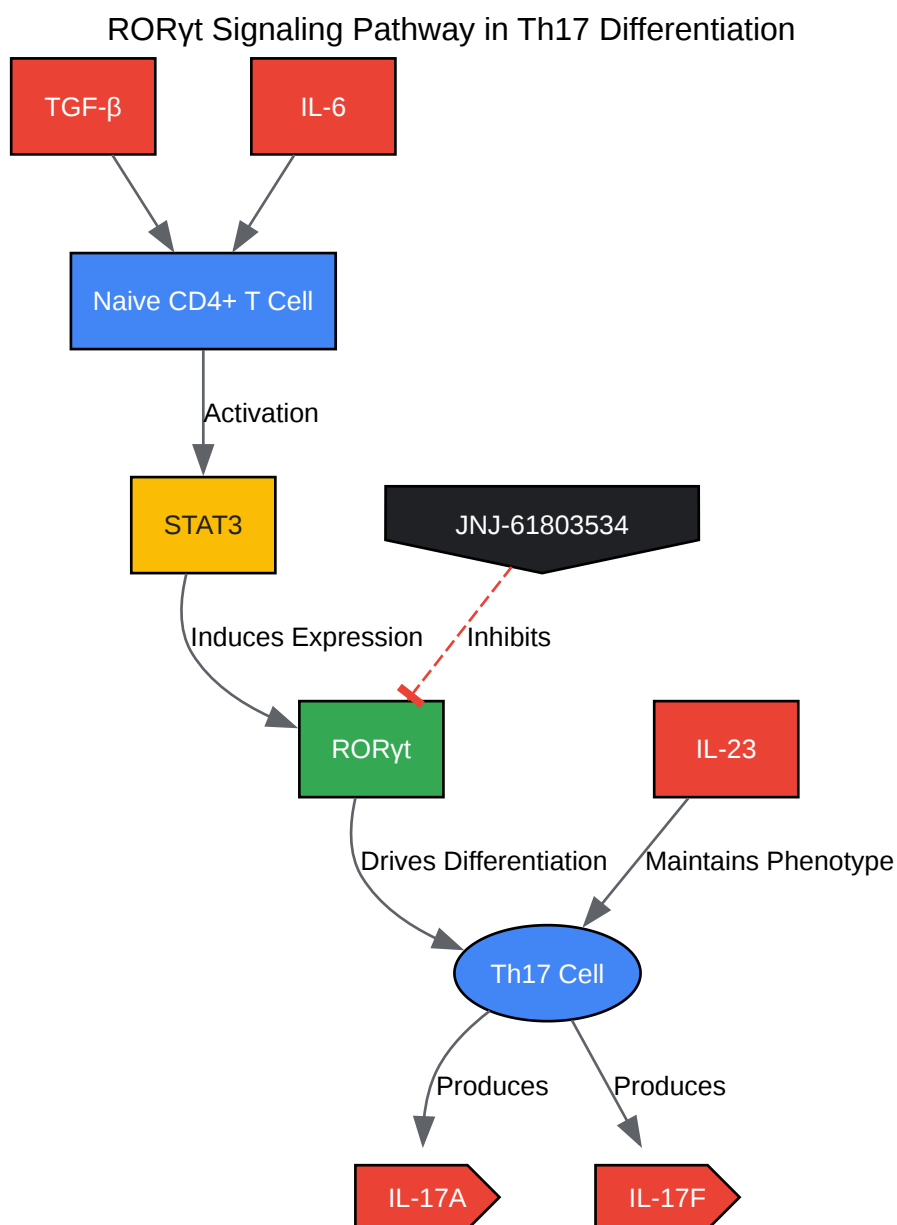
Procedure:

- Preparation of **JNJ-61803534** Formulation (Aqueous-based):
  - Prepare a stock solution of **JNJ-61803534** in DMSO (e.g., 50 mg/mL).
  - To prepare the final dosing solution (e.g., for a 10 mg/kg dose in a 20g mouse, you would need 0.2 mg in a 100  $\mu$ L volume), calculate the required amount of stock solution.
  - In a sterile microcentrifuge tube, add the calculated volume of the **JNJ-61803534** stock solution.
  - Add PEG300 to the tube (40% of the final volume).
  - Add Tween-80 to the tube (5% of the final volume).

- Vortex thoroughly to ensure complete mixing.
- Add sterile saline to reach the final desired volume (45% of the final volume).
- Vortex again to create a homogenous solution. Prepare fresh daily.
- Induction of Collagen-Induced Arthritis (CIA):
  - On day 0, immunize male DBA/1 mice at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
  - On day 21, administer a booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
- Dosing Regimen:
  - Begin oral administration of **JNJ-61803534** or the vehicle control on day 21, coinciding with the booster immunization, and continue daily until the end of the study (e.g., day 35).
  - Administer a consistent volume to each mouse (e.g., 100 µL) via oral gavage.
- Monitoring and Assessment:
  - Monitor the mice daily for clinical signs of arthritis, including paw swelling and redness.
  - Score the severity of arthritis using a standardized clinical scoring system.
  - At the end of the study, collect blood and tissues for analysis of inflammatory markers (e.g., cytokines) and histological evaluation of the joints.

## Visualizations

### Signaling Pathway

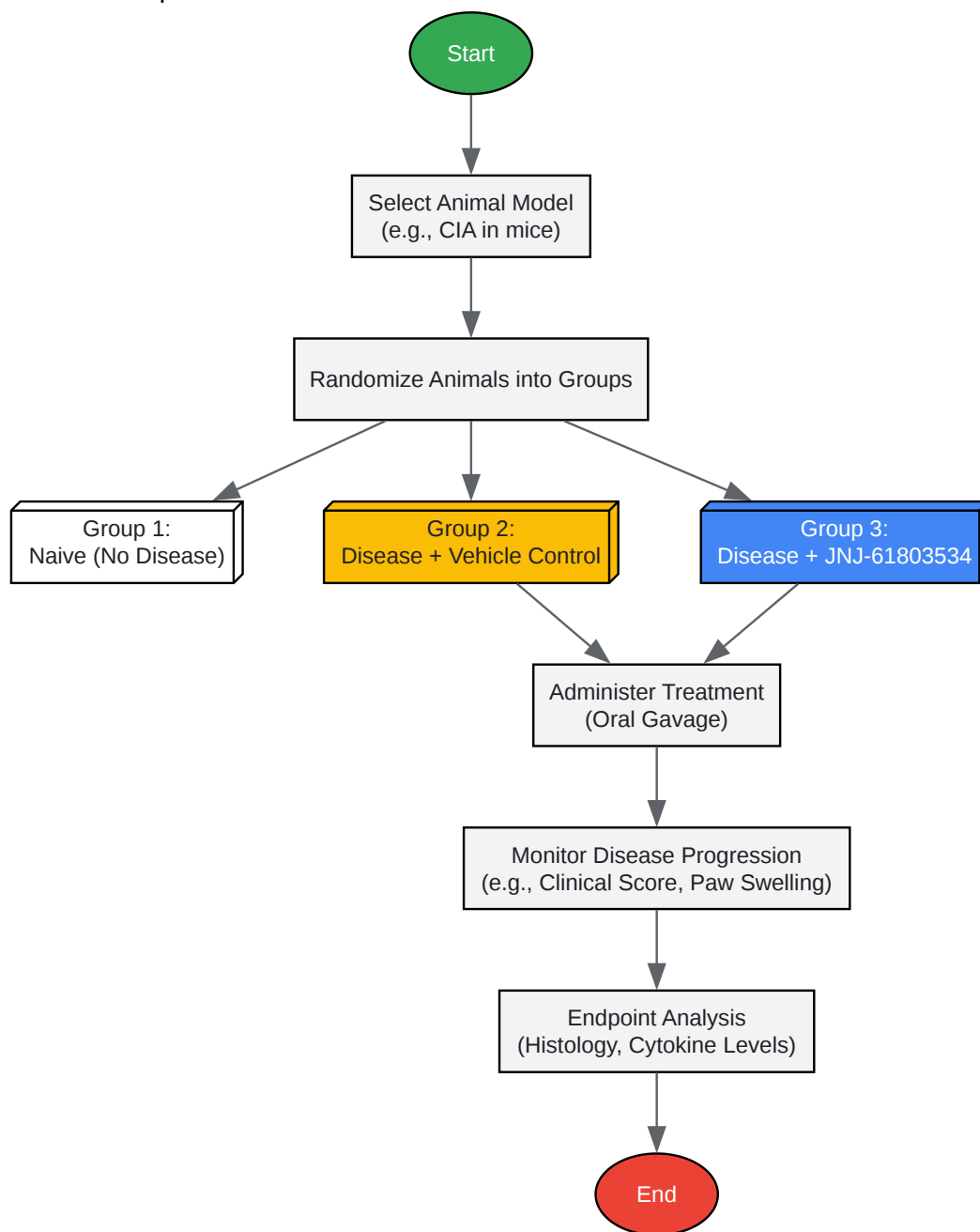


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Caption: RORyt Signaling Pathway in Th17 Cell Differentiation.

## Experimental Workflow

## Experimental Workflow for In Vivo Studies with JNJ-61803534

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Caption: Experimental Workflow for In Vivo Studies.

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Address: 3281 E Guasti Rd  
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